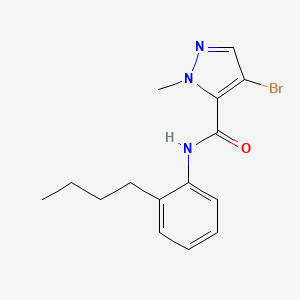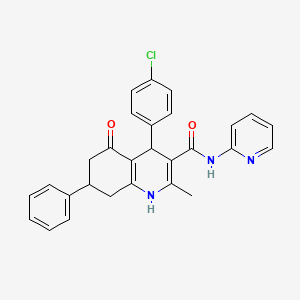![molecular formula C18H23ClN4O3S B4341231 N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4341231.png)
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide
概要
説明
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonyl group, and an azepane ring, making it a unique structure with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate diketone.
Introduction of the sulfonyl group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Attachment of the azepane ring: This can be done through nucleophilic substitution reactions, where the sulfonyl group is reacted with an azepane derivative.
Final modifications: The final steps may include chlorination and carboxamide formation through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may also interact with various enzymes, affecting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-[4-(1-azepanylsulfonyl)phenyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group.
N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Contains an indole ring instead of a pyrazole ring.
Uniqueness
N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, sulfonyl group, and azepane ring
特性
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chloro-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O3S/c1-2-22-13-16(19)17(21-22)18(24)20-14-7-9-15(10-8-14)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,2-6,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXFHYHBDEEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![METHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4341160.png)
![N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B4341167.png)
![2-(4-CHLOROPHENYL)-N~4~-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B4341190.png)
![N~4~-{[2-(5-CHLORO-2-METHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B4341192.png)
![METHYL 4-{[({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B4341198.png)
![N-{[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}-N'-(2-IODOPHENYL)THIOUREA](/img/structure/B4341200.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B4341217.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4341223.png)
![4-BROMO-N~3~-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4341238.png)

![2-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4341245.png)

![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)CARBONYL]-2,4-DICHLORO-1-BENZENESULFONAMIDE](/img/structure/B4341253.png)
